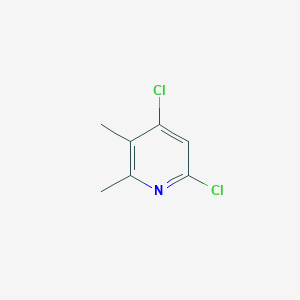

4,6-Dichloro-2,3-dimethylpyridine

Descripción general

Descripción

4,6-Dichloro-2,3-dimethylpyridine is a chemical compound with the CAS Number: 101252-84-0 . It has a molecular weight of 176.04 and its molecular formula is C7H7Cl2N . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 4,6-Dichloro-2,3-dimethylpyridine involves the use of organolithium reagents . A study was carried out on the reaction of this compound with N-acylhydrazines to give two structural isomers .Molecular Structure Analysis

The InChI Code for 4,6-Dichloro-2,3-dimethylpyridine is 1S/C7H7Cl2N/c1-4-5(2)10-7(9)3-6(4)8/h3H,1-2H3 . The InChI key is UKBCCVZZQCQJRX-UHFFFAOYSA-N .Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Physical And Chemical Properties Analysis

4,6-Dichloro-2,3-dimethylpyridine is a solid at room temperature . It has a molecular weight of 176.04 and its molecular formula is C7H7Cl2N .Aplicaciones Científicas De Investigación

The study of hydrogen-bonded adducts of related pyridine compounds, such as the adduct of 2,6-dichloro-4-nitrophenol with 3,4-dimethylpyridine, reveals important insights into molecular geometry and intermolecular interactions in these compounds (Majerz, Sawka-Dobrowolska, & Sobczyk, 1994).

The regioselectivity in the addition of phenols to dichloro-dimethylpyridines, like the reaction of 2,4,6-trimethylphenol to 2,4-dichloro-3,6-dimethylpyridine, can be controlled by catalysts and solvents, indicating potential applications in organic synthesis (Ruggeri et al., 2008).

The cationic polymerization of vinyl monomers in the presence of pyridine derivatives like 2,6-dimethylpyridine suggests applications in polymer science and materials engineering (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).

Studies on crystal structures of pyridinium salts, such as the structure of 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate, contribute to the understanding of nonclassical noncovalent interactions and crystal engineering (AlDamen & Haddad, 2011).

Theoretical studies on cyanopyridine derivatives for their structural and vibrational properties suggest potential applications in drug design and materials science (Márquez, Márquez, Cataldo, & Brandán, 2015).

Safety And Hazards

Direcciones Futuras

While specific future directions for 4,6-Dichloro-2,3-dimethylpyridine are not mentioned in the search results, it’s worth noting that pyrimidines, a class of compounds to which it belongs, are used in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .

Propiedades

IUPAC Name |

4,6-dichloro-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-5(2)10-7(9)3-6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBCCVZZQCQJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306336 | |

| Record name | 4,6-dichloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2,3-dimethylpyridine | |

CAS RN |

101252-84-0 | |

| Record name | 4,6-dichloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

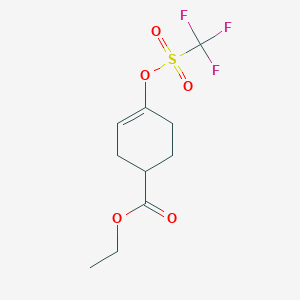

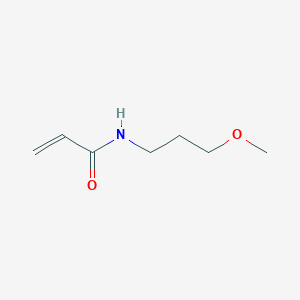

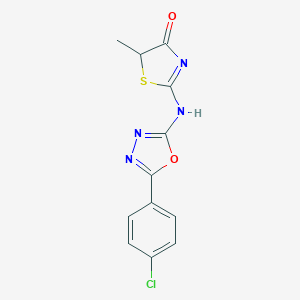

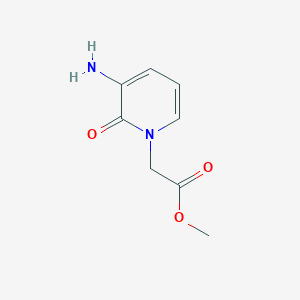

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)